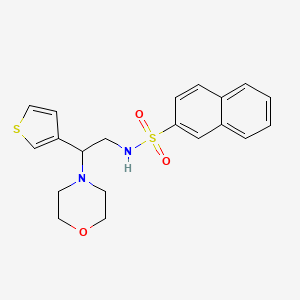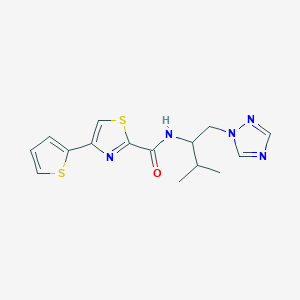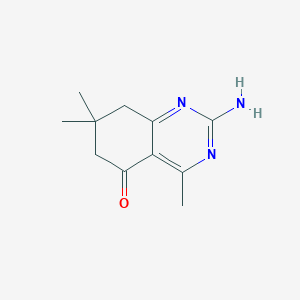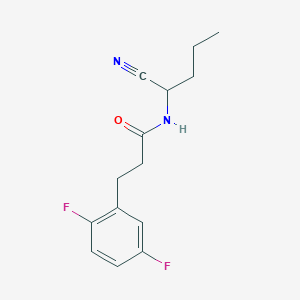
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide, also known as ML352, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. The compound has been synthesized using different methods and has been extensively researched for its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide is believed to inhibit the activity of an enzyme called phosphatidylinositol 4-kinase III beta (PI4KIIIβ), which is involved in the production of phosphatidylinositol 4-phosphate (PI4P). PI4P is a lipid that is involved in various cellular processes, including intracellular signaling and membrane trafficking. By inhibiting the activity of PI4KIIIβ, N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide may disrupt these processes and inhibit the growth of cancer cells, reduce the production of beta-amyloid, and inhibit the growth of Plasmodium falciparum.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of PI4KIIIβ activity, the disruption of intracellular signaling and membrane trafficking, the inhibition of cancer cell growth, the reduction of beta-amyloid production, and the inhibition of Plasmodium falciparum growth. The compound has also been shown to be selective for PI4KIIIβ, with minimal effects on other kinases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide has several advantages for lab experiments, including its selectivity for PI4KIIIβ, its ability to inhibit cancer cell growth, reduce beta-amyloid production, and inhibit Plasmodium falciparum growth. However, the compound also has limitations, including its low solubility in water and its potential toxicity at higher concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacological properties. Other future directions include the study of its effects on other cellular processes and the investigation of its potential as a tool for studying PI4KIIIβ signaling. Additionally, the development of N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide derivatives and analogs may lead to the discovery of more potent and selective inhibitors of PI4KIIIβ.
Synthesemethoden
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide has been synthesized using different methods, including the one-pot synthesis method, which involves the reaction of 2,5-difluorobenzaldehyde and butylamine with acryloyl chloride. The compound has also been synthesized using the Suzuki-Miyaura cross-coupling reaction between 2,5-difluorobenzeneboronic acid and 3-bromo-N-(1-bromoethyl)propanamide, followed by the reaction with potassium cyanide to form N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and malaria. The compound has been shown to inhibit the growth of cancer cells and reduce the production of beta-amyloid, a protein that is associated with Alzheimer's disease. N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide has also been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
Eigenschaften
IUPAC Name |
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O/c1-2-3-12(9-17)18-14(19)7-4-10-8-11(15)5-6-13(10)16/h5-6,8,12H,2-4,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMLXHJYTPWYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCC1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

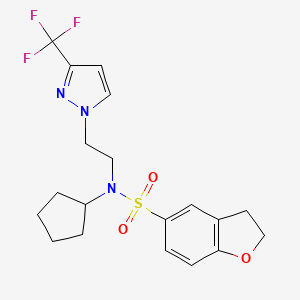
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pentanamide](/img/structure/B2859727.png)
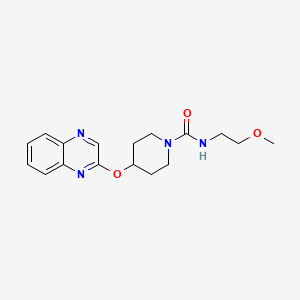
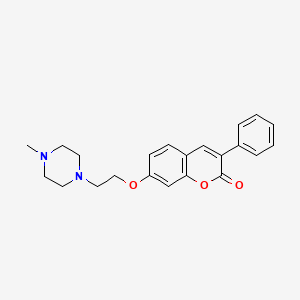
![2-[1-(Naphthalen-1-ylmethyl)azetidin-3-yl]triazole](/img/structure/B2859733.png)

![2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2859735.png)
![N-(4-methoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2859737.png)
